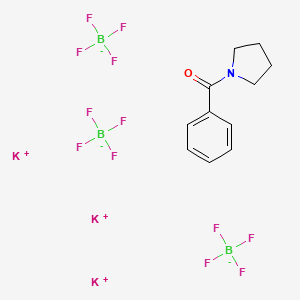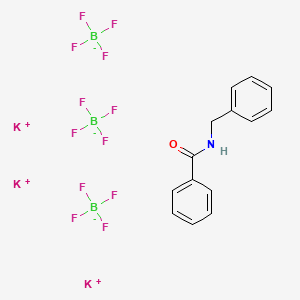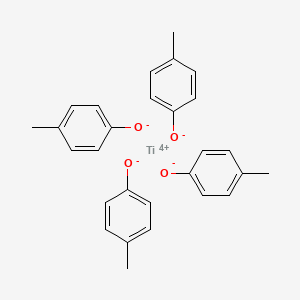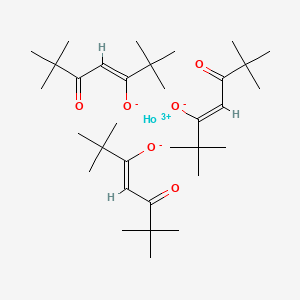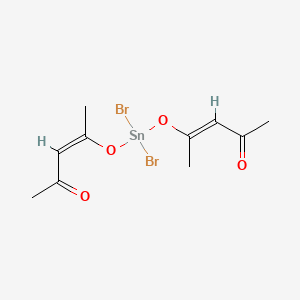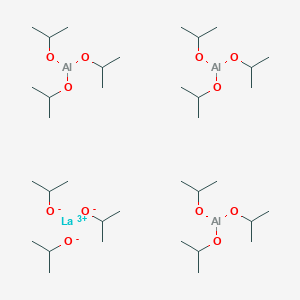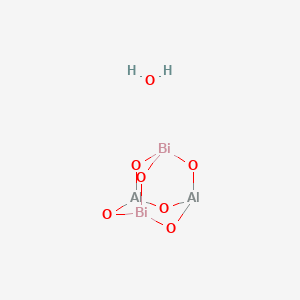
Ruthenium(III) nitrosylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) nitrosylsulfate is a ruthenium-based compound primarily used as an electrolyte in electroplating baths . It is also known as Ruthenium nitrosyl sulfate .
Chemical Reactions Analysis
This compound is used in various reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis reactions . In nitric acid solutions, Ru can exist in various nitroso nitrate complexes .Physical And Chemical Properties Analysis
This compound is a red-brown powder that is soluble in water . It decomposes upon melting . More detailed physical and chemical properties are not provided in the retrieved sources .Scientific Research Applications
Inactivation of DNA Repair Enzymes : A specific ruthenium nitrosyl complex, [RuNO(β-Pic)2(NO2)2OH], is effective in the inactivation of DNA repair enzymes in vitro. It exhibits a photoinduced inhibition of 90%, highlighting its potential in DNA-related research (Mikhailov et al., 2019).
Nitric Oxide Donor in Cellular Environments : Photoactive ruthenium nitrosyls can act as nitric oxide donors under controlled light conditions. This ability enables modulation of NO concentrations in cellular environments, influencing various physiological processes (Rose & Mascharak, 2008).
Pro-Drug for Hepatocarcinoma Treatment : As a pro-drug, the ruthenium nitrosyl complex can deliver nitric oxide and induce apoptosis in hepatocarcinoma cell lines, suggesting its use in cancer therapy (Rodrigues et al., 2016).
Mediation of S-nitrosylation : The ruthenium(III) complex facilitates S-nitrosylation of cysteine in the presence of nitrite at a specific pH, useful for studying this reaction mechanism (Chatterjee et al., 2014).
Catalyst in Coal Chemical Industry : Ruthenium(III) nitrosyl nitrate serves as an ideal precursor for supported ruthenium catalysts in the coal chemical industry, highlighting its industrial application (Chang Qiaowe, 2013).
Study of Coordination Complexes : These compounds are useful in research for studying coordination complexes of Co(III) and Pt(IV) (Fletcher et al., 1955).
Spectroscopic Studies : New nitrosyl-poly(1-pyrazolyl)borato]ruthenium complexes are valuable for spectroscopic studies of metal-nitride complexes (Ônishi, 1991).
Environmental Transport and Chemical Form Analysis : Research has focused on evaluating the transport of nitrosyl ruthenium in aquatic environments and developing methods to determine its chemical forms under varying environmental conditions (Bhagat & Gloyna, 1967).
Catalysis in Decomposition of Nitrous Oxide : Ruthenium(III) ion-exchanged zeolite Y has been found to be a highly active, long-lived, and reusable catalyst for the decomposition of nitrous oxide into nitrogen and oxygen (Edinç Cürdaneli & Özkar, 2014).
Solvent Extraction Processes : Nitrite complexes of ruthenium(III) enhance understanding and control of ruthenium in solvent extraction processes (Dirks et al., 2020).
Safety and Hazards
Future Directions
Ruthenium(III) complexes have emerged for their selective cytotoxic activity in vitro and promising anticancer properties in vivo, leading to a few candidates in advanced clinical trials . Research on ruthenium antitumor drugs has evolved from single-molecule drugs to nanodrug delivery systems . The future prospects of ruthenium-based antitumor drugs involve the development of suitable drug delivery systems to enhance their bioavailability and pharmacokinetic properties .
properties
IUPAC Name |
N-oxosulfamate;ruthenium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHGBKZTDZBTJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O12RuS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

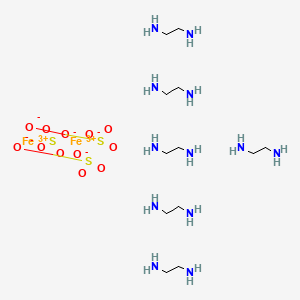


![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)

